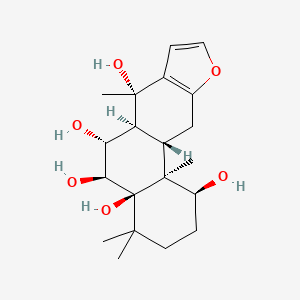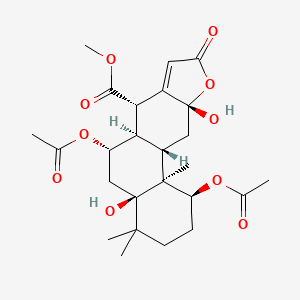
delta-Caesalpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-Caesalpin is a compound with the molecular formula C20H30O6 and a molecular weight of 366.4 g/mol . It is a type of diterpenoid and is sourced from the herbs of Caesalpinia pulcherrima . It is typically found in powder form .
Chemical Reactions Analysis
Chemical reactions involving delta-Caesalpin could be studied using techniques like differential thermal analysis (DTA) or differential scanning calorimetry (DSC) . These techniques measure the heat flow associated with material transitions, which can provide insights into the chemical reactions involving the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of delta-Caesalpin could be analyzed using techniques like differential thermal analysis (DTA) and differential scanning calorimetry (DSC) . These techniques can provide information about phase transitions, crystallization, and melting processes .
Aplicaciones Científicas De Investigación
Anticancer Potential
Delta-Caesalpin, derived from the Caesalpinia genus, has shown promise in anticancer studies. Compounds isolated from this genus have been tested for their efficacy against various cancer cell lines. The unique secondary metabolites present in delta-Caesalpin, such as flavonoids and terpenoids, contribute to its potential to inhibit tumor growth and induce apoptosis in cancerous cells .
Anti-inflammatory Activity
The anti-inflammatory properties of delta-Caesalpin are significant for therapeutic applications. Pharmacological studies indicate that extracts from the Caesalpinia genus can effectively reduce inflammation, which is beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Effects
Delta-Caesalpin exhibits strong antimicrobial activity, making it a valuable resource for developing new antibiotics. Its ability to combat a range of pathogenic bacteria and fungi is particularly important in an era of increasing antibiotic resistance .
Antidiabetic Influence
Research has demonstrated the antidiabetic effects of delta-Caesalpin. By influencing glucose metabolism and insulin sensitivity, compounds from this genus can be utilized in managing diabetes and related metabolic syndromes .
Antiulcer Applications
Delta-Caesalpin has been identified as having antiulcer properties. Its compounds can provide a protective effect on the gastric mucosa, reducing the incidence of ulcers and promoting healing in the gastrointestinal tract .
Traditional Uses and Ethnomedicine
Beyond its pharmacological applications, delta-Caesalpin has a rich history in traditional medicine. It has been used for various treatments, such as healing wounds, reducing fever, and even as a nutritional supplement due to its high protein content. This traditional knowledge provides a foundation for further scientific exploration of its uses .
Mecanismo De Acción
While specific details on the mechanism of action of delta-Caesalpin are not available, compounds from the Caesalpinia genus have been reported to exhibit various biological activities. For instance, brazilin and sappanone A, compounds from Caesalpinia sappan, have been found to modulate oxidative, inflammatory, and apoptotic signaling pathways .
Direcciones Futuras
While delta-Caesalpin has been identified and its basic properties described, there is still much to learn about this compound. Future research could focus on elucidating its synthesis process, molecular structure, and mechanism of action. Additionally, its potential therapeutic applications, particularly in relation to diseases like cardiovascular diseases, could be explored .
Propiedades
IUPAC Name |
(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTJMWLNVGOF-UNZQKMDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta-Caesalpin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid](/img/structure/B1150823.png)
![7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one](/img/structure/B1150826.png)

![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1150838.png)